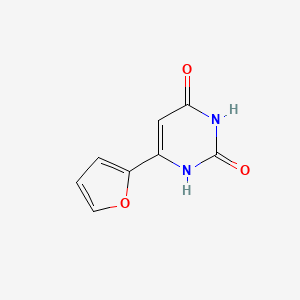

6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione

説明

6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds have been shown to exhibit antimycobacterial activity

Mode of Action

It is known that similar compounds exhibit antimycobacterial activity This suggests that the compound may interact with its targets in a way that inhibits the growth or survival of mycobacteria

Biochemical Pathways

Similar compounds have been shown to exhibit antimycobacterial activity , suggesting that the compound may affect pathways related to the growth or survival of mycobacteria

Result of Action

Similar compounds have been shown to exhibit antimycobacterial activity , suggesting that the compound may inhibit the growth or survival of mycobacteria at the molecular and cellular levels.

生物活性

6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of pyrimidine derivatives known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound features a pyrimidine ring substituted with a furan moiety. This unique structural arrangement is thought to contribute to its biological efficacy.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have shown promising results against various cancer cell lines. A notable investigation demonstrated that certain pyrimidine derivatives could inhibit the proliferation of colorectal cancer cells (IC50 values ranging from 0.052 to 0.084 µM) and induce apoptosis in these cells .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in various studies. Compounds in this class have shown effectiveness against a range of bacterial and fungal pathogens. In vitro assays demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been documented. Research indicates that these compounds may inhibit key inflammatory pathways, including the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various inflammatory diseases .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Kinases : Some derivatives have been shown to inhibit tyrosine kinases such as c-Met and VEGFR-2, which are involved in cancer progression and angiogenesis .

- Interaction with DNA Repair Mechanisms : The compound's analogs have been studied as inhibitors of poly(ADP-ribose) polymerases (PARP), which play a critical role in DNA repair processes .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on HCT116 colorectal cancer cells.

- Findings : Compounds showed significant inhibition of cell growth and induced apoptosis through the activation of caspase pathways.

-

Investigation into Antimicrobial Properties :

- Objective : To assess the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus.

Research Findings Summary Table

科学的研究の応用

Medicinal Chemistry

6-(Furan-2-yl)pyrimidine-2,4(1H,3H)-dione has been explored for its potential as a therapeutic agent in treating various diseases:

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study showed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications on the furan or pyrimidine moieties could enhance antimicrobial efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that certain derivatives showed cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanisms involved include the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, compounds with specific substitutions exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Enzyme Inhibition

Recent studies have focused on the role of this compound as an inhibitor of key enzymes involved in disease processes. For instance, it has been evaluated for its inhibitory activity against poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibitors of PARP have shown promise in enhancing the efficacy of chemotherapy by compromising cancer cell DNA repair capabilities .

Synthetic Applications

The compound serves as a valuable building block in organic synthesis:

Synthesis of Novel Derivatives

Researchers have utilized this compound to synthesize various novel derivatives with enhanced biological activities. For example, through multicomponent reactions, new analogues have been developed that exhibit improved pharmacological profiles compared to their precursors .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A research study evaluated the antimicrobial activity of various derivatives of this compound against clinical isolates. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents for bacterial infections.

Case Study 2: Anticancer Mechanism

In another study focusing on anticancer mechanisms, derivatives were tested for their ability to induce apoptosis in cancer cell lines. Flow cytometry analysis revealed increased annexin V positivity in treated cells compared to controls, confirming the induction of programmed cell death.

化学反応の分析

Nucleophilic Substitution Reactions

The pyrimidine-2,4-dione core enables selective substitutions at the 5- and 6-positions. Key reactions include:

-

Bromination : Reacts with phosphorus tribromide (PBr₃) in acetic acid to yield 5-bromo-6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione. This intermediate serves as a precursor for Suzuki-Miyaura cross-coupling reactions.

-

Amination : Treatment with ammonium hydroxide under microwave irradiation introduces amino groups at the 6-position, forming 6-amino derivatives (e.g., 6-amino-1-(furan-2-ylmethyl)pyrimidine-2,4-dione) .

Mechanistic Insight :

The electron-deficient pyrimidine ring directs electrophilic attacks to the 5-position, while the furan moiety stabilizes intermediates via resonance.

Cyclocondensation Reactions

The compound participates in intramolecular heterocyclization to form fused polycyclic systems:

-

With Pyrazole Diazonium Salts : Forms furopyrazolo-triazine derivatives under acid catalysis (acetic acid, 6 h reflux). For example, reaction with 4-halophenyl-substituted diazonium salts yields 6-(4-halophenyl)-7-alkyl-2-phenylfuro[2,3-e]pyrazolo[5,1-c] triazines (66–85% yields) .

Key Conditions :

| Reactant | Catalyst | Time | Yield (%) | Product |

|---|---|---|---|---|

| 5-Phenyl-3H-furan-2-one | Acetic acid | 6 h | 66–85 | Furopyrazolo-triazines |

Cross-Coupling Reactions

The brominated derivative undergoes palladium-catalyzed couplings:

-

Suzuki-Miyaura Reaction : 5-Bromo-6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (80°C, 12 h) to afford biaryl derivatives (72–89% yields).

Representative Example :

Oxidation and Functionalization

-

Furan Ring Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) converts the furan moiety to a γ-lactone, yielding 1-(5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione.

-

Hydroxymethylation : Reacts with formaldehyde in basic conditions to introduce hydroxymethyl groups, enhancing solubility for biological assays .

Comparative Reactivity Table

Mechanistic Highlights

-

Electronic Effects : The furan ring’s electron-donating nature activates the pyrimidine core for electrophilic substitutions.

-

Steric Guidance : Bulky substituents on the furan moiety direct reactions to the pyrimidine’s 5-position.

特性

IUPAC Name |

6-(furan-2-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPYKEXAKJRRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。